molecular formula C6H4O2 B044022 1,4-Benzoquinone CAS No. 106-51-4

1,4-Benzoquinone

Cat. No. B044022
CAS RN: 106-51-4
M. Wt: 108.09 g/mol
InChI Key: AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Benzoquinone can be synthesized through various methods. A notable approach involves the reaction of primary amines with 1,4-benzoquinone to form 2,5-bis(alkyl/arylamino)1,4-benzoquinones, showcasing a versatile method for derivatizing 1,4-benzoquinone for further applications (Bayen et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,4-benzoquinone derivatives, such as 2,5-bis(alkyl/arylamino)1,4-benzoquinones, reveals the absence of intramolecular hydrogen bonding between the carbonyl group of the quinone unit and the NH of the amine group, influencing its electrochemical properties and reactivity (Bayen et al., 2007).

Chemical Reactions and Properties

1,4-Benzoquinone undergoes various chemical reactions, highlighting its reactivity and versatility in synthetic chemistry. It acts as a substrate in the catalytic, asymmetric synthesis of 1,4-benzoxazinones, demonstrating a route to α-amino acid derivatives from o-benzoquinone imides, which are key in pharmaceutical development (Wolfer et al., 2006).

Physical Properties Analysis

The physical properties of 1,4-benzoquinone derivatives, such as their crystal structure, solid-state structure, and redox behavior, are crucial for understanding their role in various chemical and biological systems. These properties are significantly influenced by the nature of substituents on the quinone ring, as demonstrated in the synthesis and structural analysis of bis(alkyl/arylamino)1,4-benzoquinones (Bayen et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,4-benzoquinone, including its redox characteristics, are essential for its application in various fields. The compound shows a proton-sensitive quasi-reversible redox couple, which is influenced by the torsion angle and the nature of substituents, highlighting its utility in electrochemical applications (Bayen et al., 2007).

Scientific Research Applications

  • Photocatalysis Research : Fónagy, Szabó-Bárdos, and Horváth (2020) highlight the use of 1,4-benzoquinone in determining the role of O2•α radicals in heterogeneous photocatalytic systems (Fónagy, Szabó-Bárdos, & Horváth, 2020).

  • Toxicology and Oxidative Stress Studies : Kondrová, Stopka, and Souček (2007) explored how 1,4-benzoquinone affects cytochrome P450, inducing oxidative stress in minipig liver microsomes. This makes it a suitable model for studying oxidative stress production by quinone-containing compounds (Kondrová, Stopka, & Souček, 2007).

  • Neurological Research : Silakari, Silakari, and Piplani (2021) found that 1,4-benzoquinone derivatives have antioxidant potential and acetylcholinesterase inhibition activity, suggesting a use in managing cognitive decline in neurological conditions (Silakari, Silakari, & Piplani, 2021).

  • Anticancer Research : Xu et al. (2005) discovered that 1,4-benzoquinone derivatives, specifically 5-O-ethylembelin and 5-O-methylembelin, show antiproliferative activity, targeting microtubular proteins and offering promise as novel anticancer molecules (Xu et al., 2005).

  • Chemical Synthesis : Hong, Sanders, Lee, and Grubbs (2005) utilized 1,4-benzoquinone to prevent olefin isomerization during olefin metathesis reactions, enhancing product yield and purity (Hong, Sanders, Lee, & Grubbs, 2005).

  • Photographic Development : Uddin and Okitsu (2018) mention that 1,4-benzoquinone is a key ingredient in black-and-white photographic developers, reducing silver halide to elemental silver (Uddin & Okitsu, 2018).

  • DNA Research : Lindsey, Bender, and Osheroff (2005) discovered that 1,4-benzoquinone acts as a topoisomerase II poison, stimulating DNA cleavage in human cells (Lindsey, Bender, & Osheroff, 2005).

  • Antimicrobial Applications : Zhao-fen (2005) found that 1,4-benzoquinone acts as a broad spectrum antimicrobial agent, effective against various types of microbes (Zhao-fen, 2005).

  • Photodynamic Therapy : Singh et al. (2020) identified that 1,4-benzoquinone modified poly(ortho-phenylenediamine) can generate singlet oxygen, showing potential in photodynamic therapy for infectious diseases (Singh et al., 2020).

  • Environmental Health Research : Lin, McKelvey, Waidyanatha, and Rappaport (2006) studied how demographic, diet, and lifestyle factors influence 1,4-benzoquinone levels in the general population (Lin, McKelvey, Waidyanatha, & Rappaport, 2006).

Safety And Hazards

1,4-Benzoquinone is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life . It is particularly irritating to the eyes and respiratory system . Its ability to sublime at commonly encountered temperatures allows for a greater airborne exposure risk than might be expected for a room-temperature solid .

Future Directions

1,4-Benzoquinone and its reduced form 1,4-dihydroquinone (1,4-dihydroxybenzene) form the basis of many redox systems . It has potential uses in organic synthesis and as an oxidizing agent .

properties

IUPAC Name

cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)C=CC1=O
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Molecular Formula

C6H4O2
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Related CAS

26745-90-4
Record name 2,5-Cyclohexadiene-1,4-dione, homopolymer
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DSSTOX Substance ID

DTXSID6020145
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Molecular Weight

108.09 g/mol
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Physical Description

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical., Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH], Solid, YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE., Pale-yellow solid with an acrid, chlorine-like odor.
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Boiling Point

SUBLIMES (NTP, 1992), ~180 °C, Sublimes
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Flash Point

559 °F (NTP, 1992), 93 °C, 100-200 °F (38-93 °C) (CLOSED CUP), 38-93 °C, 100-200 °F
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Solubility

Slightly soluble (NTP, 1992), SOL IN ALKALIES, HOT PETROLEUM ETHER, > 10% in ether, > 10% in ethanol, Water solubility = 1.113X10+4 mg/l @ 18 °C, 11.1 mg/mL at 18 °C, Solubility in water: poor, Slight
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Density

1.318 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.318 AT 20 °C/4 °C, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

3.7 (Air= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.1 mmHg at 77 °F (NIOSH, 2023), 0.1 [mmHg], 0.1 MM HG AT 25 °C, Vapor pressure, Pa at 20 °C: 12, (77 °F): 0.1 mmHg
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Product Name

1,4-Benzoquinone

Color/Form

YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER, Greenish-yellowish solid, Pale-yellow solid.

CAS RN

106-51-4, 3225-29-4
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Record name QUINONE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T006GV98U
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Record name 1,4-BENZOQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinone
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URL http://www.hmdb.ca/metabolites/HMDB0003364
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-BENZOQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779
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Record name p-Benzoquinone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/DK280DE8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

240.3 °F (NTP, 1992), 115.7 °C, Heat of fusion at melting point = 1.845X10+7 J/kmol, 116 °C, 240 °F
Record name BENZOQUINONE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-BENZOQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-BENZOQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Quinone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0542.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Hydroquinone (55 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (2 ml) at room temperature under argon for 16 h. Separation of the reaction components by p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (8 mg, 4%) and p-benzoquinone (35 mg, 65%) as yellow needles m.p. 114°-115° (lit., 115.7°).
Quantity
55 mg
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reactant
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196 mg
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Quantity
2 mL
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Synthesis routes and methods III

Procedure details

A phenol oxidation reaction test was carried out in the following way by use of the catalysts obtained in Example 3 and Comparative Example 4. Each catalyst of 0.1 g, 0.01-normal hydrochloric acid of 10 ml, methanol of 10 ml and phenol of 1.0 g were put in a glass reactor vessel. While the resultant mixture was agitated at 70° C., hydrogen and oxygen were supplied to the reactor vessel at their respective flow rates of 40 ml/min and 40 ml/min. The amounts of p-hydroquinone (HQ), of benzoquinone (BQ), and of catechol (CAT), produced in the reaction solution at 12 hours after the start of the reaction, were obtained. The proportions of these were as follows.
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Synthesis routes and methods IV

Procedure details

Twenty milligrams of the inactive complex obtained as described in Example 1, 100 milligrams of phenol and one cubic centimeter of methanol were added to a 1/2 ounce bottle. The complex was insoluble in the methanol. Two microliter portions of concentrated sulfuric acid were added until 10 microliters were in the bottle. The insoluble complex went into solution with the methanol and acid when the mixture was heated with steam at 100° C. An oxidation was run with the solution formed by charging 100 microliters of said solution into a micro reactor, heating to 65° C., and charging 500 pounds per square inch gauge oxygen pressure. After oxidizing for 60 minutes, 29.6 percent conversion of phenol to benzoquinone was obtained.
Quantity
100 mg
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said solution
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100 μL
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Synthesis routes and methods V

Procedure details

Twenty milligrams of the inactive copper salt complex obtained from Example 1, 100 milligrams of phenol and 1 gram of methanol were dissolved in a 1/2 ounce bottle. Twenty micrograms of toluene sulfonic acid were added and solution was effected under steam heat at 100° C. One-half of the insoluble complex appeared to go into solution. One hundred microliters of the solution were charged into a micro reactor and reacted under the same conditions as described in Example 2. Samples were taken at 30 and 60 minutes. After 30 minutes of oxidation, a conversion of less than 1 percent phenol to benzoquinone was obtained. After 60 minutes reaction time, 4.74 percent conversion of phenol to benzoquinone was obtained.
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Yield
1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzoquinone
Reactant of Route 2
1,4-Benzoquinone
Reactant of Route 3
1,4-Benzoquinone
Reactant of Route 4
1,4-Benzoquinone
Reactant of Route 5
1,4-Benzoquinone
Reactant of Route 6
1,4-Benzoquinone

Citations

For This Compound
56,100
Citations
I Abraham, R Joshi, P Pardasani… - Journal of the Brazilian …, 2011 - SciELO Brasil
1,4-Benzoquinones are ubiquitous in nature and can be synthesized by diverse strategies. Recent developments on their synthetic methodologies, cycloaddition reactions, …
Number of citations: 208 www.scielo.br
RH Lindsey, KD Bromberg, CA Felix, N Osheroff - Biochemistry, 2004 - ACS Publications
Benzene is a human carcinogen that induces hematopoietic malignancies. It is believed that benzene does not initiate leukemias directly, but rather generates DNA damage through a …
Number of citations: 145 pubs.acs.org
J Von Sonntag, E Mvula, K Hildenbrand… - … A European Journal, 2004 - Wiley Online Library
In water, photolysis of 1,4‐benzoquinone, Q gives rise to equal amounts of 2‐hydroxy‐1,4‐benzoquinone HOQ and hydroquinone QH 2 which are formed with a quantum yield of Φ=…
MY Son, CX Deng, JH Hoeijmarkers, VI Rebel… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Benzene is a common environmental toxin and its metabolite, 1-4-Benzoquinone (BQ) causes hematopoietic cancers like myelodysplastic syndrome (MDS) and acute myeloid leukemia …
Number of citations: 18 www.ncbi.nlm.nih.gov
O Fonagy, E Szabo-Bardos, O Horvath - Journal of Photochemistry and …, 2021 - Elsevier
In competition-based experiments, 1,4-benzoquinone (BQ) has been a frequently applied compound for determination of the role of O 2 radical dot − radicals. In those studies, only the …
Number of citations: 99 www.sciencedirect.com
EJL Lana, F Carazza, JA Takahashi - Journal of agricultural and …, 2006 - ACS Publications
We investigated the antibacterial activity of some new 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, previously prepared from 2,6-dimethoxy-1,4-benzoquinone by Suzuki cross-…
Number of citations: 66 pubs.acs.org
C Pulgarin, N Adler, P Peringer, C Comninellis - Water Research, 1994 - Elsevier
The electro-oxidation of 1,4-benzoquinone in water solution was investigated. The benzoquinone concentration, intermediate products, DOC, COD and the toxicity of the oxidized …
Number of citations: 284 www.sciencedirect.com
AR Cook, LA Curtiss, JR Miller - Journal of the American Chemical …, 1997 - ACS Publications
Information about excited states of radical ions can enable their use as powerful oxidizing and reducing agents capable of driving chemical reactions. This article presents the first …
Number of citations: 62 pubs.acs.org
RA Nyquist, DA Luoma, CL Putzig - Vibrational spectroscopy, 1992 - Elsevier
Infrared and Raman data were used to study solute-solvent interactions for 1,4-benzoquinones in dilute n-hexane, carbon tetrachloride, chloroform and with mixtures of these solvent …
Number of citations: 15 www.sciencedirect.com
M Zhu, J Lu, Y Hu, Y Liu, S Hu, C Zhu - Environmental Science and …, 2020 - Springer
The superoxide anion radical (O 2 •− ) is one of the most predominant reactive oxygen species (ROS), which is also involved in diverse chemical and biological processes. In this study, …
Number of citations: 49 link.springer.com

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